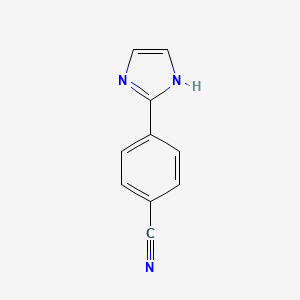

4-(1H-imidazol-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

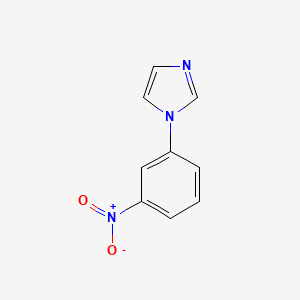

4-(1H-imidazol-2-yl)benzonitrile is a heterocyclic compound . The structural analysis shows that in the title compound, the benzimidazole ring system and the phenyl ring are nearly coplanar .

Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-2-yl)benzonitrile has been analyzed in several studies . The benzimidazole ring system and the phenyl ring are nearly coplanar, forming a dihedral angle of 3.87 (3)° .Chemical Reactions Analysis

The chemical reactions involving 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the retrieved sources .Scientific Research Applications

Pharmacological Applications

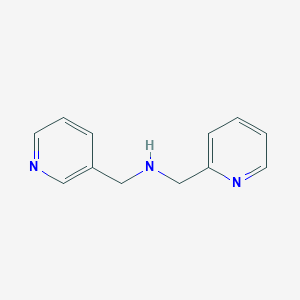

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Antiviral Properties

The antiviral properties of different 2-phenylbenzimidazole derivatives have been reported in a variety of studies using different virus strains, for example human immunodeficiency virus (HIV), hepatitis C virus (HCV), human cytomegalovirus (HCMV), and herpes simplex virus-1 (HSV-1) .

Synthetic Routes

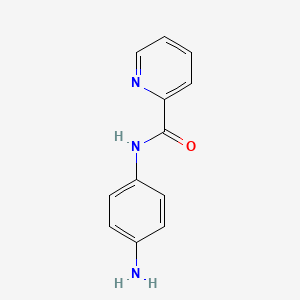

Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline have been explored. These methods of synthesis have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .

Microwave-assisted Synthesis

Microwave-assisted synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline was achieved by heating a mixture of p-aminobenzoic acid and polyphosphoric acid .

Thiosemicarbazone Derivatives

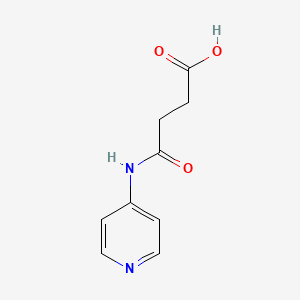

Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Potential Ligand for Protein Complexes

The title molecule has been tested as a potential analogue of ligands of protein complexes .

Mechanism of Action

- The primary targets of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the literature I found. However, benzimidazole derivatives, in general, are known to interact with proteins and enzymes due to their structural similarity to naturally occurring nucleotides. These compounds serve as bioisosteres and have been widely utilized as drug scaffolds in medicinal chemistry .

- Benzimidazole derivatives, in general, exhibit diverse pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibition, anthelmintic, antimicrobial, and anti-inflammatory effects .

- Impact on Bioavailability : The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly influence its bioavailability. However, specific data for 4-(1H-imidazol-2-yl)benzonitrile are not readily accessible .

Target of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1H-imidazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCKCQDMBPKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356272 |

Source

|

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-2-yl)benzonitrile | |

CAS RN |

98298-49-8 |

Source

|

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.